molecular formula C8H12ClN3O2S B1431917 Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride CAS No. 1421456-44-1

Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

Cat. No.: B1431917
CAS No.: 1421456-44-1
M. Wt: 249.72 g/mol
InChI Key: OIFKMHDFSDOTHI-UHFFFAOYSA-N
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Description

Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a subject of interest for scientific research.

Properties

IUPAC Name

methyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c1-13-8(12)11-7-10-5-2-3-9-4-6(5)14-7;/h9H,2-4H2,1H3,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFKMHDFSDOTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: This involves the reaction of appropriate starting materials under specific conditions to form the desired compound.

  • Reduction Reaction: Reduction of precursor compounds can lead to the formation of the target molecule.

  • Hydrolysis Reaction: Hydrolysis of esters or amides can be employed to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

The compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biological targets.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid

  • 4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness: Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.

Biological Activity

Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry. Its unique structural properties suggest potential biological activities that warrant thorough investigation. This article synthesizes available research findings on its biological activity, including data tables and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2O2S·HCl
  • Molecular Weight : 234.70 g/mol

Biological Activities

Research indicates that compounds within the thiazolo-pyridine class exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that thiazolo derivatives can inhibit the growth of various bacterial and fungal strains. For instance, certain thiazole derivatives demonstrated significant antifungal activity against species such as Candida albicans and Aspergillus niger .
  • Anticancer Properties : Thiazolo derivatives have been evaluated for their anticancer potential. A study highlighted the ability of related compounds to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Thiazolo compounds have been noted for their anti-inflammatory properties. Research has indicated that these compounds can reduce inflammation markers in vitro and in vivo models .

Case Studies and Research Findings

Several studies have explored the specific biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibition of C. albicans and A. niger growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory markers in animal models

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its actions may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cellular proliferation.
  • Modulation of Signal Transduction : The compound may affect signaling pathways related to cell survival and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Reactant of Route 2
Methyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.